

Application Notes and Protocols for Preclinical Evaluation of ^{225}Ac -NODAGA-Antibody Conjugates

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Compound of Interest

Compound Name: *p*-NCS-Bz-NODA-GA

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Actinium-225 (^{225}Ac) labeled antibodies using the chelator NODAGA. The information is intended to guide researchers in the development of novel alpha-particle radioimmunotherapy agents.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from preclinical studies of ^{225}Ac -antibody conjugates. These values can serve as a benchmark for researchers developing their own conjugates.

Table 1: Radiolabeling and In Vitro Characterization

Parameter	Antibody/Target	Chelator	Radiolabeling Yield (%)	Radioc hemical Purity (%)	Specific Activity (kBq/nmol)	Cell Line	In Vitro EC ₅₀ (kBq/mL)	Reference
Radiolabeling	Anti-HER2 sdAb	DOTA	>90	>98	105-678	SKOV-3 (HER2+)	3.9 ± 1.1	[1]
Radiolabeling	ch806 (anti-EGFRvII)	macropa	Quantitative	>99	~250 (37 MBq/mg)	U87MG .de2-7	Not Reported	[2]
Stability	PKU525 (anti-FAP)	DOTA	Not Reported	>90 after 7 days in serum	Not Reported	-	-	[3]
Cytotoxicity	Anti-CD33	DOTA	Not Reported	Not Reported	Not Reported	THP1, U937	Not Reported	[4]

Note: Data for DOTA and macropa chelators are included as representative examples due to the limited availability of comprehensive NODAGA-specific datasets in the initial search. The principles and methods are broadly applicable.

Table 2: In Vivo Biodistribution and Efficacy

Antibody/ Target	Animal Model	Tumor Uptake (%ID/g)	Time Point (post- injection)	Key Organ Uptake (%ID/g) (Time)	Therapeu- tic Efficacy (Median Survival)	Referenc e
Anti-HER2 sdAb	HER2+ Tumor Mice	9.64 ± 1.69	3 h	Kidneys: 11.69 ± 1.10 (3 h)	143 days vs. 56-61 days (control)	[1][5]
PKU525 (anti-FAP)	4T1-hFAP Tumor Mice	20.90 ± 8.74 (DAR 3.87)	96 h	Liver: Low (data not specified)	Significant tumor growth inhibition	[3]
ch806 (anti- EGFRvIII)	U87MG.de 2-7 Xenograft	>80	Not Specified	General Organs: <10	Prolonged survival vs. controls	[2]
Pertuzuma b (anti- HER2)	HER2+ Xenograft	50 ± 14	Not Specified	Spleen: High	Not Reported	[6]

Experimental Protocols

Herein are detailed methodologies for the key experiments involved in the preclinical evaluation of ²²⁵Ac-NODAGA-antibody conjugates.

Protocol 1: Antibody Conjugation with NODAGA-NHS Ester

This protocol outlines the conjugation of a bifunctional chelator, such as NODAGA-NHS, to an antibody.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS pH 7.4)

- NODAGA-NHS ester
- Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer (pH 8.0-8.5)
- Anhydrous dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography (SEC) columns (e.g., PD-10)
- 0.15 M Ammonium Acetate Buffer (pH 6.5)

Procedure:

- Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
- Chelator Preparation: Dissolve NODAGA-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mg/mL immediately before use.
- Conjugation Reaction:
 - Add a 5 to 20-fold molar excess of the NODAGA-NHS ester solution to the antibody solution.
 - Incubate the reaction mixture for 1-2 hours at room temperature or 37°C with gentle mixing.^[7]
- Purification:
 - Purify the NODAGA-antibody conjugate from the excess unconjugated chelator using an SEC column pre-equilibrated with 0.15 M Ammonium Acetate Buffer.
 - Collect the fractions containing the antibody conjugate.
- Characterization:
 - Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

- Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry.

Protocol 2: Radiolabeling of NODAGA-Antibody Conjugate with ^{225}Ac

This protocol describes the radiolabeling of the prepared conjugate with Actinium-225.

Materials:

- ^{225}Ac -nitrate solution
- NODAGA-antibody conjugate
- Labeling Buffer: 0.2 M Tetramethylammonium Acetate (TMAA) or 0.15 M Ammonium Acetate Buffer (pH 5.5-6.0)[8]
- L-ascorbic acid (150 g/L) to prevent radiolysis[8]
- Instant thin-layer chromatography (ITLC) strips
- Mobile Phase: 0.05 M DTPA solution
- Gamma counter or radio-TLC scanner

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, add the ^{225}Ac -nitrate solution.
 - Add the Labeling Buffer, L-ascorbic acid, and the NODAGA-antibody conjugate.[8]
 - Ensure the final pH of the reaction mixture is between 5.5 and 6.0.[8]
- Incubation: Incubate the reaction mixture at 37°C or 55°C for 60-90 minutes.[1][8]
- Quality Control - Radiochemical Purity (RCP):

- Spot a small aliquot of the reaction mixture onto an ITLC strip.
- Develop the strip using the mobile phase.
- Analyze the strip using a radio-TLC scanner to determine the percentage of ^{225}Ac incorporated into the antibody conjugate.
- For accurate RCP determination, allow for at least a 2-hour decay period after running the TLC to allow for equilibration of ^{225}Ac daughters.[\[9\]](#)
- Purification (if necessary): If the RCP is below 95%, purify the radiolabeled conjugate using SEC.

Protocol 3: In Vitro Cell Binding and Cytotoxicity Assays

These assays evaluate the binding specificity and cell-killing ability of the ^{225}Ac -NODAGA-antibody conjugate.

Materials:

- Target-positive and target-negative cancer cell lines
- Cell culture medium and supplements
- ^{225}Ac -NODAGA-antibody conjugate
- Unlabeled antibody (for blocking)
- Gamma counter
- Cell viability assay kit (e.g., XTT, MTS)

Procedure for Binding Specificity:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Add increasing concentrations of the ^{225}Ac -labeled antibody to the wells.

- For blocking experiments, pre-incubate cells with a 100-fold molar excess of unlabeled antibody before adding the radiolabeled conjugate.
- Incubate for 1-4 hours at 37°C.
- Wash the cells to remove unbound radioactivity.
- Lyse the cells and measure the cell-associated radioactivity using a gamma counter.

Procedure for Cytotoxicity Assay:

- Seed cells in multi-well plates.
- Treat the cells with serial dilutions of the ^{225}Ac -NODAGA-antibody conjugate.
- Include control groups: untreated cells, cells treated with unlabeled antibody, and cells treated with a non-targeting ^{225}Ac -labeled antibody.
- Incubate for 72-96 hours.^[4]
- Assess cell viability using a standard proliferation assay.
- Calculate the EC_{50} value (the concentration that causes 50% inhibition of cell growth).

Protocol 4: In Vivo Biodistribution and Therapy Studies

These studies assess the tumor-targeting capabilities and therapeutic efficacy in animal models.

Materials:

- Tumor-bearing animal models (e.g., mice with xenografts)
- ^{225}Ac -NODAGA-antibody conjugate
- Saline or other appropriate vehicle for injection
- Gamma counter

- Bioluminescence or caliper measurement tools for monitoring tumor growth

Procedure for Biodistribution Study:

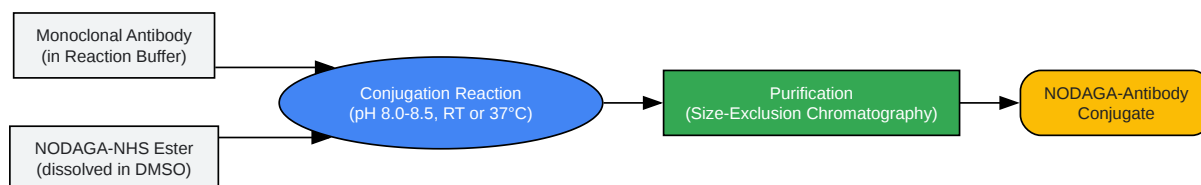
- Inject a known activity of the ^{225}Ac -labeled antibody intravenously into tumor-bearing mice.
- At various time points (e.g., 4, 24, 48, 72 hours), euthanize a cohort of animals.[\[10\]](#)
- Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
- Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Procedure for Therapy Study:

- Randomize tumor-bearing animals into treatment and control groups.
- Administer the therapeutic dose(s) of the ^{225}Ac -NODAGA-antibody conjugate.
- Control groups may include vehicle control, unlabeled antibody, and non-targeting ^{225}Ac -labeled antibody.
- Monitor tumor growth over time using calipers or bioluminescence imaging.
- Monitor animal weight and overall health as indicators of toxicity.
- Record survival data and perform statistical analysis.

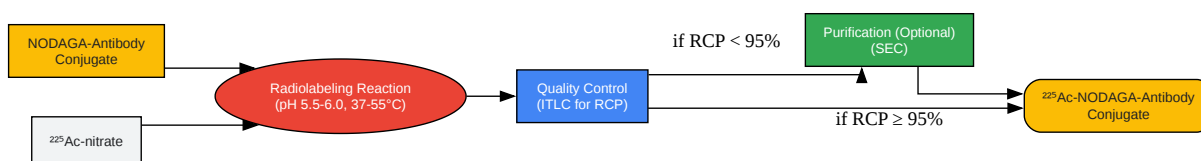
Mandatory Visualizations

The following diagrams illustrate key processes and concepts in the preclinical evaluation of ^{225}Ac -NODAGA-antibody conjugates.



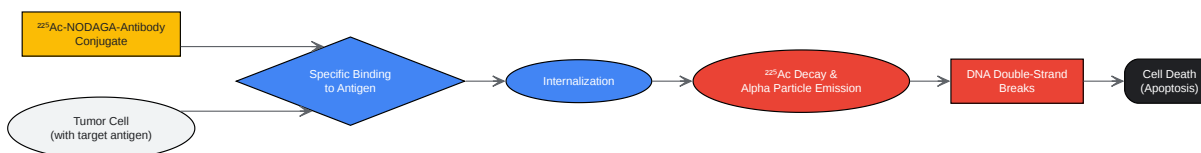
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Caption: Workflow for NODAGA-NHS Antibody Conjugation.



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Caption: Workflow for Radiolabeling with Actinium-225.



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Caption: Simplified Mechanism of Action for ^{225}Ac -Antibody Conjugates.

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